molecular formula C18H18N2O2S2 B1621022 3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 65234-03-9

3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B1621022
CAS No.: 65234-03-9
M. Wt: 358.5 g/mol
InChI Key: TVVBAUVSQIVFLE-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of benzothieno pyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, and a thioxo group at the 2-position The presence of an ethoxyphenyl group at the 3-position further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzothieno ring system, followed by the introduction of the pyrimidine ring. The thioxo group is then introduced at the 2-position, and finally, the ethoxyphenyl group is added at the 3-position.

    Preparation of Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Introduction of Thioxo Group: The thioxo group is introduced using a sulfurizing agent such as Lawesson’s reagent.

    Addition of Ethoxyphenyl Group: The ethoxyphenyl group is added through a nucleophilic substitution reaction using an ethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, converting it to a thiol or a hydrocarbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ethoxyphenyl halides, nucleophiles such as amines or thiols

    Condensation: Aldehydes, ketones, acidic or basic catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, hydrocarbons

    Substitution: Various substituted derivatives

    Condensation: Larger heterocyclic compounds

Scientific Research Applications

3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-(4-methoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
    • 3-(4-ethoxyphenyl)-2-oxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
    • 3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-5(1H)-one
  • Uniqueness

    • The presence of the ethoxy group at the 4-position of the phenyl ring provides unique electronic and steric properties.
    • The thioxo group at the 2-position of the pyrimidine ring imparts distinct reactivity compared to oxo or other substituents.
    • The combination of the benzothieno and pyrimidine rings creates a rigid and planar structure, which can influence its interaction with biological targets and its electronic properties.

benzothieno[2,3-d]pyrimidin-4(1H)-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-2-22-12-9-7-11(8-10-12)20-17(21)15-13-5-3-4-6-14(13)24-16(15)19-18(20)23/h7-10H,2-6H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVBAUVSQIVFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368255
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65234-03-9
Record name 3-(4-Ethoxyphenyl)-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65234-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 4
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

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